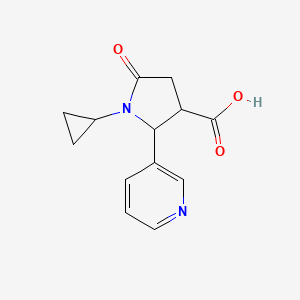
1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, or 1-COP, is an organic compound belonging to the class of pyrrolidines. It is a colorless crystalline solid that is soluble in water, ethanol, and other organic solvents. 1-COP has a wide range of applications in both the pharmaceutical and industrial sectors. In the pharmaceutical sector, it is used as a starting material for the synthesis of various drugs, including anti-inflammatory agents and anticonvulsants. In the industrial sector, it is used as a stabilizer for polymers and as a precursor for the manufacture of polyurethane foam.
Scientific Research Applications
Antibacterial Applications
Synthesis for Antibacterial Agents
Compounds related to 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid have been synthesized for their potential as antibacterial agents. For instance, Miyamoto et al. (1987) synthesized derivatives of this compound as part of their study on antibacterial agents, highlighting their importance in developing new therapeutic options (Miyamoto et al., 1987).
Structure-Activity Relationships in Antibacterial Agents
Bouzard et al. (1992) examined the structure-activity relationships of similar compounds, contributing to the understanding of how structural changes can affect antibacterial potency (Bouzard et al., 1992).
Synthesis and Chemical Applications
Novel Bicyclic Systems Synthesis
Kharchenko et al. (2008) conducted a study on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems using compounds similar to this compound, which is crucial for advancing chemical synthesis techniques (Kharchenko et al., 2008).
Amination Reactions
Al-taweel et al. (2019) explored the palladium-catalyzed amination of certain compounds, including those related to this compound, contributing to the field of organic synthesis (Al-taweel et al., 2019).
properties
IUPAC Name |
1-cyclopropyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-6-10(13(17)18)12(15(11)9-3-4-9)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIULLCUFHFFGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)C(=O)O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

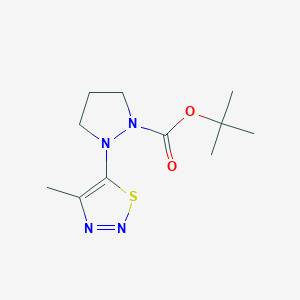
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
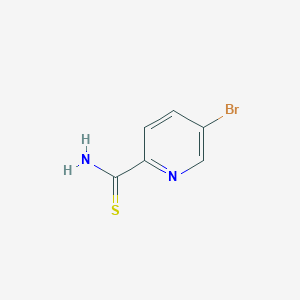
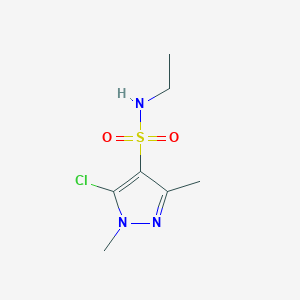
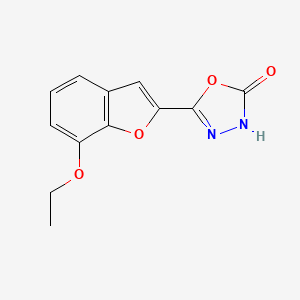


![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)

![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)
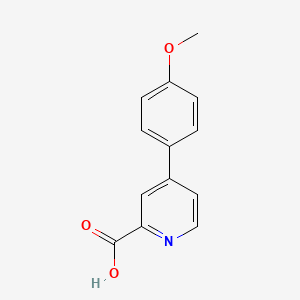


![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)